molecular formula C14H12BrClN4 B6355394 (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine CAS No. 1446487-84-8

(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine

Numéro de catalogue B6355394
Numéro CAS: 1446487-84-8
Poids moléculaire: 351.63 g/mol
Clé InChI: ZENYFHKZJGXJJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine, also known as 6-BIPC, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that is composed of a bromo-imidazopyrazin-8-yl moiety and a 4-chlorobenzyl-methyl-amine moiety. 6-BIPC is a relatively new compound, and as such, its properties and applications have yet to be fully explored.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway
The synthesis pathway for the compound '(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromoimidazo[1,2-a]pyrazine, which is then coupled with 4-chlorobenzylmethylamine to form the second intermediate, (6-bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine. The synthesis of each intermediate involves several steps, including protection and deprotection of functional groups, as well as coupling reactions.

Starting Materials
2,3-dichloropyrazine, potassium carbonate, copper(I) iodide, imidazole, 4-chlorobenzylamine, methyl iodide, sodium hydride, acetic anhydride, bromine

Reaction
Step 1: Protection of imidazole with acetic anhydride and pyridine to form N-acetyl-imidazole, Step 2: Bromination of 2,3-dichloropyrazine with bromine and sodium hydride to form 6-bromoimidazo[1,2-a]pyrazine, Step 3: Deprotection of N-acetyl-imidazole with sodium hydroxide to form imidazole, Step 4: Coupling of imidazole with 6-bromoimidazo[1,2-a]pyrazine using copper(I) iodide and potassium carbonate to form (6-bromo-imidazo[1,2-a]pyrazin-8-yl)imidazole, Step 5: Protection of 4-chlorobenzylamine with methyl iodide and sodium hydride to form N-methyl-4-chlorobenzylamine, Step 6: Deprotection of (6-bromo-imidazo[1,2-a]pyrazin-8-yl)imidazole with sodium hydroxide to form 6-bromo-imidazo[1,2-a]pyrazin-8-amine, Step 7: Coupling of N-methyl-4-chlorobenzylamine with 6-bromo-imidazo[1,2-a]pyrazin-8-amine using copper(I) iodide and potassium carbonate to form (6-bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine

Applications De Recherche Scientifique

Due to its unique properties, (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine a potential therapeutic agent for the treatment of Alzheimer’s disease, as acetylcholine is known to play a role in the progression of the disease. Additionally, (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of the neurotransmitters serotonin and norepinephrine. This makes (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine a potential therapeutic agent for the treatment of depression, as serotonin and norepinephrine are known to play a role in the progression of the disease.

Mécanisme D'action

The mechanism of action of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine is not yet fully understood. However, it is believed to work by inhibiting the enzymes acetylcholinesterase and monoamine oxidase. By inhibiting these enzymes, (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine prevents the breakdown of acetylcholine and serotonin/norepinephrine, respectively. This leads to an increase in the concentration of these neurotransmitters, which can have a therapeutic effect in the treatment of Alzheimer’s disease and depression.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine have yet to be fully explored. However, it is believed that (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine may have a therapeutic effect on the symptoms of Alzheimer’s disease and depression. This is due to its ability to inhibit the enzymes acetylcholinesterase and monoamine oxidase, which prevents the breakdown of acetylcholine and serotonin/norepinephrine, respectively. This leads to an increase in the concentration of these neurotransmitters, which can have a therapeutic effect in the treatment of Alzheimer’s disease and depression.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine in lab experiments include its relatively low cost, its easy synthesis, and its ability to inhibit the enzymes acetylcholinesterase and monoamine oxidase. However, there are also some limitations to using (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine in lab experiments. For example, the mechanism of action of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine is not yet fully understood, and its biochemical and physiological effects have yet to be fully explored. Additionally, (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine is a relatively new compound, and as such, its properties and applications have yet to be fully explored.

Orientations Futures

Given the potential of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine, there are many potential future directions for research. These include further exploration of the biochemical and physiological effects of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine, further exploration of its mechanism of action, and the development of therapeutic agents that utilize (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine’s ability to inhibit the enzymes acetylcholinesterase and monoamine oxidase. Additionally, further research could be done to explore the potential applications of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine in other areas, such as drug delivery and diagnostics. Finally, further research could be done to explore the potential of (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine as a therapeutic agent for other diseases.

Propriétés

IUPAC Name

6-bromo-N-[(4-chlorophenyl)methyl]-N-methylimidazo[1,2-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4/c1-19(8-10-2-4-11(16)5-3-10)14-13-17-6-7-20(13)9-12(15)18-14/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENYFHKZJGXJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C2=NC(=CN3C2=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.